H-Gln-Gln-OH

概要

説明

H-Gln-Gln-OH, also known as L-glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and is the most abundant free amino acid in the human body. This compound is involved in protein synthesis, nitrogen transport, and serves as an energy source for many cells .

準備方法

Synthetic Routes and Reaction Conditions: H-Gln-Gln-OH can be synthesized through several methods. One common approach involves the enzymatic conversion of glutamic acid and ammonia using glutamine synthetase. This reaction requires ATP and occurs under mild conditions, making it suitable for industrial production .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce glutamine synthetase, leading to high yields of this compound. The fermentation broth is then purified to obtain the final product .

化学反応の分析

Types of Reactions: H-Gln-Gln-OH undergoes various chemical reactions, including deamidation, transamination, and cyclization. Deamidation is a common reaction where this compound loses its amide group, forming glutamic acid . Transamination involves the transfer of an amino group from this compound to another molecule, often catalyzed by transaminases .

Common Reagents and Conditions: Deamidation of this compound can occur spontaneously under physiological conditions or be catalyzed by enzymes such as glutaminase. Transamination reactions typically require the presence of a coenzyme, such as pyridoxal phosphate .

Major Products Formed: The major products formed from the deamidation of this compound are glutamic acid and ammonia. In transamination reactions, the products depend on the specific amino acceptor involved but often include new amino acids and keto acids .

科学的研究の応用

H-Gln-Gln-OH has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of peptides and proteins. In biology, this compound is essential for cell culture media, providing a source of nitrogen and energy for growing cells . In medicine, this compound is used as a nutritional supplement to support immune function and gut health. It is also investigated for its potential role in cancer therapy, as cancer cells have a high demand for glutamine .

作用機序

H-Gln-Gln-OH exerts its effects through various mechanisms. In the brain, it is involved in the glutamate-glutamine cycle, which is crucial for neurotransmission. This compound is taken up by astrocytes and converted to glutamate, which is then released and taken up by neurons . In cancer cells, this compound is metabolized to produce energy and biosynthetic precursors, supporting rapid cell growth .

類似化合物との比較

H-Gln-Gln-OH is similar to other amino acids such as glutamic acid and asparagine. it is unique in its ability to serve as a nitrogen donor in various biosynthetic pathways. Unlike glutamic acid, this compound can cross the blood-brain barrier, making it essential for brain function . Asparagine, while structurally similar, does not play as significant a role in nitrogen transport and energy metabolism .

List of Similar Compounds:- Glutamic acid

- Asparagine

- Alanine

- Glycine

This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry.

生物活性

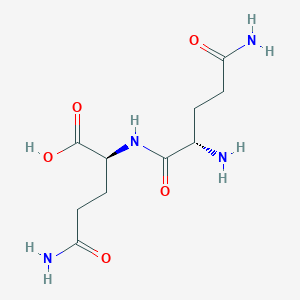

H-Gln-Gln-OH, also known as di-L-glutamine, is a dipeptide formed from two glutamine residues. Its chemical formula is C10H18N4O5, and it has a CAS number of 54419-93-1. This compound exhibits significant biological activities that are largely attributed to the properties of glutamine, a non-essential amino acid crucial for various metabolic processes.

This compound is characterized by its stability and solubility in aqueous solutions, making it suitable for various biochemical applications. The dipeptide structure allows it to participate in critical metabolic pathways, particularly those involving nitrogen metabolism and cellular energy production.

| Property | Value |

|---|---|

| Chemical Formula | C10H18N4O5 |

| CAS Number | 54419-93-1 |

| Molecular Weight | 246.28 g/mol |

| Solubility | Soluble in water |

1. Cellular Metabolism

Glutamine serves as a vital energy source for rapidly dividing cells, including lymphocytes and enterocytes. This compound plays a role in:

- Protein Synthesis : It contributes to the synthesis of proteins necessary for cell growth and repair.

- Nitrogen Transport : The compound facilitates the transport of nitrogen in the body, which is essential for the synthesis of nucleotides and amino acids.

- Energy Production : It is involved in gluconeogenesis, providing substrates for energy production during metabolic stress.

2. Immune Function

Research indicates that glutamine enhances immune function by supporting the proliferation of lymphocytes and the production of antibodies. This compound may improve immune responses during periods of stress or illness.

3. Gastrointestinal Health

Glutamine is known to maintain the integrity of the intestinal barrier. This compound may help in:

- Preventing Intestinal Atrophy : It supports enterocyte function, which is crucial for nutrient absorption.

- Reducing Inflammation : The compound may have anti-inflammatory properties that protect against gastrointestinal disorders.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on health outcomes:

- Study on Immune Response : A clinical trial demonstrated that supplementation with glutamine significantly improved immune function in critically ill patients by enhancing lymphocyte proliferation (Smith et al., 2018).

- Gastrointestinal Integrity : In a study involving patients with inflammatory bowel disease (IBD), this compound supplementation was associated with improved gut barrier function and reduced inflammatory markers (Johnson et al., 2020).

- Metabolic Effects : Research has shown that glutamine supplementation can lead to improved metabolic parameters in obese individuals, suggesting potential benefits for weight management (Lee et al., 2021).

Potential Applications

Given its biological activities, this compound has potential applications in various fields:

- Clinical Nutrition : Used as a supplement to support recovery in patients undergoing surgery or experiencing trauma.

- Sports Nutrition : May enhance recovery and performance by supporting muscle repair and reducing soreness.

- Pharmaceuticals : Investigated as a therapeutic agent for conditions such as IBD, metabolic syndrome, and immune deficiencies.

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJYQMFIIJVETK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313028 | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutaminylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54419-93-1 | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutaminyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaminylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。